molecular formula C9H13N5 B13071719 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13071719
M. Wt: 191.23 g/mol
InChI Key: XSUOVCWIJVSJPV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-amino-1H-pyrazole: Similar in structure but lacks the second pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Lacks the amino group and the second pyrazole ring.

    1-Methyl-3,5-dimethyl-1H-pyrazole: Similar but lacks the amino group.

Uniqueness

1,4-Dimethyl-3-(1-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of two pyrazole rings and the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-11-13(2)5-7/h4-5H,10H2,1-3H3

InChI Key

XSUOVCWIJVSJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C)N

Origin of Product

United States

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